One of the most prominent scientific research applications of Barium Fluoride is its use as a scintillator. Barium fluoride is a highly efficient material that converts high-energy radiation, such as X-rays, gamma rays, and alpha and beta particles, into visible light. This light can then be detected by photomultiplier tubes (PMTs) and converted into electrical signals for analysis.
Barium fluoride is particularly valuable due to its several key properties for scintillation detection:
These properties make Barium Fluoride a crucial component in various scientific instruments:
Beyond its role in scintillation, Barium Fluoride finds applications in other areas of scientific research:
Barium fluoride is an inorganic compound with the chemical formula . It appears as a colorless solid and is naturally found in the rare mineral known as frankdicksonite. Under standard conditions, barium fluoride adopts a fluorite structure, transitioning to a lead(II) chloride structure under high-pressure conditions. This compound is characterized by its high melting point of 1368°C and boiling point of 2260°C, along with a density of 4.89 g/cm³. Barium fluoride is known for its remarkable resilience against high-energy radiation, although it is less resistant to moisture compared to calcium fluoride and can degrade in the presence of water, especially affecting its optical properties in the vacuum ultraviolet spectrum .
These reactions highlight the compound's behavior as an ionic substance, exhibiting typical characteristics of ionic bonding such as high melting points and solubility patterns .
Barium fluoride can be synthesized through several methods:
Barium fluoride has diverse applications across various industries:
Research on barium fluoride interactions primarily focuses on its effects on biological systems and materials science. Studies have shown that exposure to moisture can significantly alter its optical properties, making it less effective for certain applications. Additionally, investigations into its interactions with other ions have provided insights into ionic transport mechanisms relevant in both environmental chemistry and biological systems .
Barium fluoride shares similarities with several other fluorides, particularly calcium fluoride and strontium fluoride. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Melting Point (°C) | Solubility in Water | Unique Features |
---|---|---|---|---|
Barium Fluoride | 1368 | Insoluble | High resistance to radiation | |
Calcium Fluoride | 1418 | Insoluble | More soluble than barium fluoride | |
Strontium Fluoride | 1470 | Slightly soluble | Higher melting point than barium | |
Lithium Fluoride | 845 | Soluble | Lower density; used in lithium batteries |
Barium fluoride's unique combination of high melting point, low solubility, and exceptional resistance to radiation makes it particularly valuable for specialized applications where these properties are critical .
Barium fluoride adopts the fluorite crystal structure under standard atmospheric conditions, which represents one of the most fundamental ionic crystal arrangements in solid-state chemistry [1]. The compound crystallizes in the cubic crystal system with the space group Fm3m, characterized by its face-centered cubic symmetry [2] [3]. In this arrangement, barium cations occupy the face-centered cubic lattice positions, while fluoride anions fill all available tetrahedral voids within the structure [4].
The fluorite structure exhibits a three-dimensional framework where each barium ion is coordinated by eight fluoride ions in a body-centered cubic geometry [16]. Conversely, each fluoride ion is tetrahedrally coordinated by four barium cations, forming a mixture of edge-sharing and corner-sharing tetrahedral units [16]. This coordination arrangement results in a coordination number of 8 for barium ions and 4 for fluoride ions [14] [17].
The structural stability of barium fluoride in the fluorite configuration stems from the optimal balance between electrostatic attractions and repulsions within the ionic lattice [1]. The barium ions, with their larger ionic radius of 1.35 Ångström, create sufficient space within the face-centered cubic framework to accommodate the fluoride ions in tetrahedral sites [19]. This arrangement maximizes the coordination numbers while maintaining overall electrical neutrality throughout the crystal structure [25].
Table 2.1: Structural Parameters of Barium Fluoride in Fluorite Structure
Parameter | Value | Reference |
---|---|---|
Crystal System | Cubic | [3] |
Space Group | Fm3m | [2] [16] |
Lattice Constant (a) | 6.196-6.201 nm | [4] [8] |
Density | 4.89 g/cm³ | [3] [18] |
Formula Units per Unit Cell | 4 | [8] |
Barium Coordination Number | 8 | [14] [17] |
Fluoride Coordination Number | 4 | [14] [17] |
Barium-Fluoride Bond Length | 2.72 Å | [16] |
Barium fluoride undergoes a series of pressure-induced structural phase transitions that fundamentally alter its crystallographic arrangement [1] [5]. The first major transition occurs at approximately 3.0 gigapascals, where the fluorite structure transforms into the cotunnite-type structure, characterized by the orthorhombic space group Pnma [10] [19]. This transformation represents a significant change in coordination geometry, with the barium coordination number increasing from 8 to 9 in the cotunnite phase [10].
The cotunnite structure exhibits lower symmetry compared to the fluorite arrangement, with barium ions occupying positions that allow for increased coordination with fluoride ions [10]. The volume collapse associated with this transition is approximately 8.6 percent, indicating substantial structural reorganization under pressure [10]. Theoretical calculations predict that this transition pressure decreases with increasing temperature, demonstrating the thermodynamic sensitivity of the phase boundary [19].
At higher pressures, typically around 12.8 to 15.5 gigapascals, barium fluoride undergoes a second major structural transformation to the hexagonal Ni₂In-type phase [10] [19]. This phase is characterized by the space group P6₃/mmc and represents the highest coordination environment observed in barium fluoride, with the barium coordination number reaching 11 [10]. The hexagonal phase exhibits a volume collapse of approximately 14.3 percent relative to the original fluorite structure [10].
Table 2.2: High-Pressure Phase Transitions in Barium Fluoride
Phase | Structure Type | Space Group | Transition Pressure (GPa) | Volume Change (%) | Coordination Number (Ba) |
---|---|---|---|---|---|
Phase I | Fluorite | Fm3m | Ambient | - | 8 |
Phase II | Cotunnite | Pnma | 3.0 | -8.6 | 9 |
Phase III | Ni₂In-type | P6₃/mmc | 12.8-15.5 | -14.3 | 11 |
The pressure-induced metallization of barium fluoride occurs at approximately 33 gigapascals, where the compound transitions from an insulating to a metallic state [10]. This electronic transition coincides with the structural changes but represents a separate phenomenon related to band gap closure under extreme compression [10].
In the vapor phase, barium fluoride exists as discrete molecular units that exhibit a non-linear geometric configuration [6] [15]. The gas-phase structure deviates significantly from the linear arrangement that might be expected based on simple electrostatic considerations [15]. Instead, the fluoride-barium-fluoride bond angle is approximately 108 degrees, creating a bent molecular geometry [6] [15].
This non-linear configuration in the vapor phase results from the complex interplay between electrostatic forces and orbital hybridization effects [15]. The bent geometry violates the predictions of simple valence shell electron pair repulsion theory, which would suggest a linear arrangement for a molecule with two bonding pairs and no lone pairs on the central atom [15]. The deviation from linearity indicates significant ionic character in the bonding, with the barium cation polarizing the electron density distribution around the fluoride anions [15].
The molecular structure in the vapor phase represents a quasilinear arrangement, where the molecule dynamically oscillates between linear and bent configurations [25]. This behavior reflects the relatively low energy barrier between different conformational states at elevated temperatures [25]. The non-linear geometry becomes more pronounced at higher temperatures, where thermal energy overcomes the electrostatic preferences for linear arrangements [6].
Table 2.3: Vapor Phase Molecular Parameters
Parameter | Value | Reference |
---|---|---|
F-Ba-F Bond Angle | 108° | [6] [15] |
Molecular Geometry | Non-linear/Bent | [6] [15] |
Configuration Type | Quasilinear | [25] |
Bonding Character | Predominantly Ionic | [15] |
The crystallographic parameters of barium fluoride have been precisely determined through extensive X-ray diffraction studies and theoretical calculations [4] [8] [18]. The lattice constant of the cubic fluorite structure at room temperature is 6.196 Ångström, with slight variations reported in different studies ranging from 6.1959 to 6.2001 Ångström [4] [8]. These variations reflect differences in measurement conditions, sample purity, and experimental techniques employed in different investigations [4].
The temperature dependence of the lattice parameter exhibits linear behavior in the range of 300 to 580 Kelvin, with a thermal expansion coefficient of 18.1 × 10⁻⁶ per Kelvin [21]. Above 580 Kelvin, the lattice expansion becomes non-linear, indicating the onset of significant thermal disorder in the fluoride sublattice [21]. This behavior is characteristic of superionic conductors, where anion mobility increases dramatically at elevated temperatures [21].
The bulk modulus of barium fluoride in the fluorite phase is approximately 79.64 gigapascals, indicating moderate resistance to compression [10]. The calculated density of 4.886 grams per cubic centimeter agrees well with experimental measurements of 4.89 grams per cubic centimeter [8] [18]. The unit cell contains four formula units of barium fluoride, consistent with the face-centered cubic arrangement of the fluorite structure [8].
Table 2.4: Crystallographic Parameters at Standard Conditions
Parameter | Value | Units | Reference |
---|---|---|---|
Lattice Constant (a) | 6.196 | Å | [4] |
Unit Cell Volume | 238.0 | ų | [4] |
Density (Calculated) | 4.886 | g/cm³ | [8] |
Density (Experimental) | 4.89 | g/cm³ | [18] |
Bulk Modulus | 79.64 | GPa | [10] |
Thermal Expansion Coefficient | 18.1 × 10⁻⁶ | K⁻¹ | [21] |
Formula Units per Unit Cell | 4 | - | [8] |
Molecular Weight | 175.32 | g/mol | [6] |
The temperature-dependent lattice parameters show systematic expansion with increasing temperature, following the relationship a(T) = a₀[1 + α(T - T₀)], where α represents the linear thermal expansion coefficient [21]. At elevated temperatures approaching the superionic transition, deviations from this linear relationship become apparent due to increased anion disorder [21].
The bonding in barium fluoride is predominantly ionic in character, arising from the complete transfer of electrons from barium to fluorine atoms [9] [12]. The barium atom, with its ground-state electronic configuration of [Xe]6s², readily loses its two valence electrons to form the Ba²⁺ cation [9]. Each fluorine atom, with its ground-state configuration of [He]2s²2p⁵, accepts one electron to achieve the stable [He]2s²2p⁶ configuration as the F⁻ anion [9].
The ionic nature of the bonding is evidenced by the large electronegativity difference between barium (0.89) and fluorine (3.98), resulting in complete electron transfer rather than covalent bond formation [9]. The Ba²⁺ cation adopts the stable noble gas configuration of xenon, while each F⁻ anion achieves the neon configuration [9]. This complete electron transfer results in discrete ionic charges that interact through pure electrostatic forces within the crystal lattice [9].
The electronic band structure calculations reveal that barium fluoride is a wide-bandgap insulator with a fundamental band gap of approximately 10.8 electron volts [7]. The valence band is dominated by fluorine 2p orbitals, while the conduction band consists primarily of barium 5d and 6s orbitals [7]. The large band gap confirms the ionic nature of the bonding and explains the excellent optical transparency of barium fluoride across a wide spectral range [7].
In the crystal structure, the Ba-F bond lengths are 2.72 Ångström, reflecting the optimal balance between electrostatic attraction and ionic repulsion [16]. The bond strength is determined by the Madelung constant of the fluorite structure, which quantifies the electrostatic energy per ion pair in the crystal lattice [16]. The high coordination numbers (8 for barium, 4 for fluorine) maximize the electrostatic stabilization energy while maintaining the charge neutrality requirement [16].
Table 2.5: Electronic and Bonding Parameters
Parameter | Value | Units | Reference |
---|---|---|---|
Barium Ion Configuration | [Xe] | - | [9] |
Fluoride Ion Configuration | [He]2s²2p⁶ | - | [9] |
Band Gap | 10.8 | eV | [7] |
Ba-F Bond Length | 2.72 | Å | [16] |
Ionic Character | >95% | % | [9] |
Electronegativity Difference | 3.09 | - | [9] |
Formal Charges | Ba²⁺, F⁻ | - | [9] |
Barium fluoride exhibits a comprehensive range of physical properties that make it a valuable material for various optical and scientific applications. This section provides detailed analysis of its thermodynamic, mechanical, electrical, and optical characteristics based on extensive research findings.
Barium fluoride demonstrates high thermal stability with well-defined phase transition temperatures. The melting point of barium fluoride ranges from 1368°C to 1386°C [1] [2] [3] [4], with most sources reporting values around 1368-1370°C. This variation in reported values reflects differences in measurement conditions and sample purity. The boiling point is consistently reported at 2260°C [5] [3] [4] [6], indicating excellent thermal stability at elevated temperatures.
The material maintains its crystalline structure up to its melting point, transitioning from the fluorite structure under standard conditions. These high melting and boiling points contribute to barium fluoride's suitability for high-temperature optical applications, particularly in dry environments where it can be used up to 800°C [7] [8].
Barium fluoride exhibits moderate thermal transport properties that are important for thermal management in optical systems. The specific heat capacity is reported as 410 J/(kg·K) [9] [10] [11], which is characteristic of ionic crystals and contributes to the material's thermal stability.
The thermal conductivity of barium fluoride is 11.72 W/(m·K) at 286 K [2] [9] [10], indicating reasonably good heat transfer capabilities. This thermal conductivity value is intermediate between highly conductive metals and insulating materials, making it suitable for applications where moderate heat dissipation is required.
The linear thermal expansion coefficient of barium fluoride is 18.1 × 10⁻⁶ K⁻¹ at 273 K [2] [9] [10]. This relatively low thermal expansion coefficient is advantageous for optical applications, as it minimizes thermal stress and dimensional changes with temperature variations. However, despite this moderate expansion coefficient, barium fluoride is notably sensitive to thermal shock [1] [7] [10], requiring careful handling during temperature cycling.
Barium fluoride has a density ranging from 4.83 to 4.89 g/cm³ [2] [5] [4] [12], with most precise measurements indicating 4.89 g/cm³. This high density contributes to its effectiveness as a radiation detection material and optical component.
The hardness of barium fluoride is characterized by a Knoop hardness of 82 (measured with a 500g indenter) [2] [9] [10] [13], corresponding to a Mohs hardness of approximately 3 [14] [15]. This relatively low hardness makes the material susceptible to mechanical damage and requires careful handling during manufacturing and use.
Barium fluoride exhibits well-defined elastic properties essential for mechanical design applications. The Young's modulus is consistently reported as 53.07 GPa [2] [9] [10] [16], indicating moderate stiffness comparable to many optical materials. The shear modulus is 25.4 GPa [2] [9] [10], while the bulk modulus is 56.4 GPa [9] [10] [11].
The Poisson's ratio ranges from 0.32 to 0.343 [2] [12] [17], with most precise measurements indicating 0.343 [2] [9] [10]. These elastic constants follow the relationships expected for cubic crystals and are consistent with the material's fluorite structure.
The elastic constants for the cubic crystal structure are:
Barium fluoride is extremely sensitive to thermal shock [1] [7] [18] [10] [19], which represents one of its primary limitations. This sensitivity arises from the combination of its brittleness, thermal expansion characteristics, and relatively low thermal conductivity. Rapid temperature changes can induce thermal stresses that exceed the material's fracture strength, leading to cracking or complete failure.
This thermal shock sensitivity necessitates careful temperature control during manufacturing, processing, and operation. Applications requiring rapid temperature cycling or exposure to thermal gradients must be designed with appropriate thermal management to prevent damage.
Barium fluoride exhibits brittle fracture behavior with well-defined cleavage planes along the (111) crystallographic directions [9] [10] [11] [20]. The material fractures relatively easily [1] [7], requiring careful handling and mounting procedures. The apparent elastic limit is reported as 26.9 MPa (300 psi) [9] [10], indicating limited plastic deformation capability before fracture occurs.
The brittleness of barium fluoride is characteristic of ionic crystals and necessitates special consideration in mechanical design. The material's tendency to cleave along specific crystallographic planes can be both a limitation and an advantage, depending on the application requirements.
Barium fluoride exhibits a static dielectric constant ranging from 7.28 to 7.36 [9] [10] [21], with most experimental measurements favoring the higher value. This dielectric constant is measured over frequency ranges from 1 kHz to 1 MHz at room temperature [9] [10]. The corresponding static refractive index value calculated from the dielectric constant is approximately 2.71 [21].
Temperature dependence studies indicate that the dielectric constant shows a moderate increase with temperature, rising from 6.9 at 14 K to 7.35 at 290 K, representing approximately a 5% increase over this temperature range [22].
Barium fluoride behaves as an electrical insulator under normal conditions, with electrical conductivity primarily governed by ionic transport mechanisms at elevated temperatures. The material exhibits low electrical conductivity at room temperature, making it suitable for applications requiring electrical isolation.
At higher temperatures, ionic conductivity increases due to enhanced mobility of fluoride ions within the crystal lattice. This temperature-dependent conductivity behavior is characteristic of ionic crystals and contributes to the material's high-temperature stability in electrical applications.
Barium fluoride exhibits exceptional broadband transparency spanning from the ultraviolet to the infrared regions. The primary transmission range extends from 0.15-0.2 μm to 11-12.5 μm [2] [7] [18] [23], making it one of the few materials offering such extensive spectral coverage.
In the ultraviolet region, transmission begins around 150-200 nm, though the exact cutoff depends on material purity and thickness. The material shows relatively low transmittance at 200 nm (approximately 0.60) [7], but transmission rapidly improves in the visible region, reaching 0.96-0.97 at 500 nm [7]. This high transmission level is maintained throughout the visible and near-infrared regions up to approximately 9 μm.
In the far-infrared region, transmission begins to decrease significantly beyond 9 μm, falling to 0.85 at 10 μm and 0.42 at 12 μm [7]. The transmission cutoff in the far-infrared is determined by multiphonon absorption processes characteristic of the fluoride lattice.
The refractive index of barium fluoride varies systematically with wavelength, exhibiting normal dispersion characteristics. Comprehensive measurements across the transmission spectrum show the following key values:
At ultraviolet wavelengths, the refractive index is significantly higher, reaching values of 1.815 at 0.1408 μm and decreasing to 1.557 at 0.2 μm [2] [18]. In the visible region, the refractive index continues to decrease gradually: 1.512 at 0.2652 μm, 1.476 at 0.5461 μm, and 1.472 at 0.7065 μm [2] [18].
Throughout the infrared region, the refractive index shows continued decrease with increasing wavelength: 1.469 at 1.014 μm, 1.464 at 2.325 μm, 1.450 at 5.138 μm, and 1.394 at 10.346 μm [2] [18]. This systematic variation follows the expected dispersion behavior for ionic crystals.
The relatively low refractive index values (approximately 1.46-1.48 in the mid-infrared) [7] [13] contribute to low reflection losses, making antireflection coatings optional for many applications.
Barium fluoride is recognized as one of the fastest known inorganic scintillators, exhibiting unique multiple emission components that enable specialized detection applications.
The fast scintillation component occurs through cross-luminescence mechanisms, producing emission peaks at 195 nm and 220 nm [24] [25] [15] [26]. This fast component represents the fastest scintillation response available in inorganic materials, with decay times ranging from 0.6 to 0.8 nanoseconds [24] [15] [27] [26].
The fast component exhibits several important characteristics:
The slow scintillation component results from self-trapped exciton (STE) processes, producing emission centered at 310 nm [24] [25] [15] [28]. This component has significantly longer decay times, ranging from 630 to 660 nanoseconds [24] [15] [27].
The slow component characteristics include:
The intensity ratio between fast and slow components is typically 1:5 under standard conditions [24] [25], meaning the slow component is five times more intense than the fast component. This ratio can be modified through doping with elements such as yttrium, which can improve the fast-to-slow ratio to approximately 2:1 [24].
The total light output of barium fluoride is approximately 12 photons per keV of absorbed gamma radiation [15], which is about one-fifth that of sodium iodide (thallium). Despite this relatively low total light yield, the ultrafast timing capability of the fast component makes barium fluoride invaluable for applications requiring sub-nanosecond time resolution.
Irritant